4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
CAS No.:
Cat. No.: VC17388799
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClNO2 |
|---|---|
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | 3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
| Standard InChI Key | OBYYHHGRCZYCAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl group (two benzene rings connected at the [1,1'] position) attached to a β-amino acid framework. The amino group at position 3 and the carboxylic acid at position 4 create a zwitterionic structure in solution, while the hydrochloride salt stabilizes the protonated amine . The chiral center at carbon 3 allows for enantiomeric forms, with the (R)-configuration showing heightened biological activity in preliminary studies .
Table 1: Key Chemical Data
Solubility and Stability
Synthesis and Scalability
Conventional Routes
Synthesis typically involves a multi-step sequence:
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Biphenyl Coupling: Suzuki–Miyaura cross-coupling joins two phenylboronic acid derivatives to form the biphenyl core .
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Amino Acid Conjugation: A Michael addition links the biphenyl group to a β-amino acid precursor, followed by hydrochloride salt formation via HCl gas treatment .
Table 2: Optimized Reaction Conditions
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | 80°C | 78% |
| Michael Addition | L-Proline | 25°C | 65% |
Continuous Flow Approaches
Recent advances employ continuous flow reactors to enhance efficiency, achieving 92% yield for the coupling step at 100°C with reduced catalyst loading (0.5 mol% Pd) . This method minimizes side products like dehalogenated biphenyls .
Biological Mechanism and Target Interactions
Enzyme Modulation
The biphenyl moiety engages in hydrophobic interactions with enzyme pockets, while the amino acid group forms hydrogen bonds with catalytic residues. For example, docking studies reveal binding to Lys1807 and Arg1809 in HPTPβ, a phosphatase implicated in angiogenesis .
Equation 1: Binding Affinity
Where for HPTPβ inhibition .
Receptor Interactions
In vitro assays demonstrate partial agonism at GABAₐ receptors (EC₅₀ = 12 µM), likely due to structural mimicry of GABA’s zwitterionic form. The (R)-enantiomer shows 3-fold higher activity than the (S)-form, underscoring chirality’s role .
Applications in Pharmaceutical Research
Drug Discovery
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HPTPβ Inhibitors: Derivatives exhibit IC₅₀ values of 1.8–4.2 µM against HPTPβ, a target for ischemic retinopathy .
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Neurotransmitter Analogs: Structural similarity to GABA supports exploration in epilepsy and anxiety disorders.
Radiopharmaceuticals
Biphenyl analogs labeled with ¹⁸F (t₁/₂ = 109.8 min) enable PET imaging of enzyme activity, though protecting the carboxylic acid group is critical during radiosynthesis .
| Risk | Precaution |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves |
| Acute toxicity (Oral, Category 4) | Avoid ingestion |
Disposal Guidelines
Incinerate at >850°C with scrubbing systems to prevent HCl emission.
Recent Advancements and Challenges
Atropisomerism Studies
The biphenyl bond’s restricted rotation generates atropisomers, complicating synthesis. Chiral HPLC (Chiralpak IA column) resolves enantiomers with ≥99% ee .
Scalability Issues
Batch variability persists in Michael addition steps due to epimerization at C3. Microfluidic systems reduce this to <2% side products .
Future Directions
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Targeted Delivery: Conjugation to nanoparticles may enhance blood-brain barrier penetration for CNS applications.
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Protease Resistance: Peptidomimetic modifications could improve metabolic stability in vivo.
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